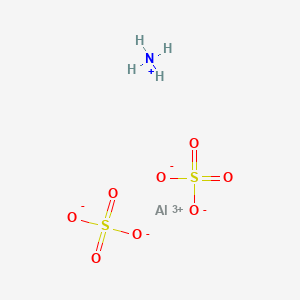

Sulfato de aluminio y amonio

Descripción general

Descripción

Synthesis Analysis

The synthesis of aluminum ammonium sulfate can be explored through various chemical reactions, including the combination of aluminum sulfate and ammonium sulfate in aqueous solution. The research by Reddy et al. (2007) provides insights into the synthesis of in situ particle-reinforced aluminum composites, which could offer a foundational understanding for the synthesis of aluminum ammonium sulfate by elucidating the mechanisms behind the interaction of aluminum with other compounds during thermal and mechanical processes (Reddy, Das, & Das, 2007).

Molecular Structure Analysis

Understanding the molecular structure of aluminum ammonium sulfate is crucial for its application in various fields. While the reviewed papers do not directly address the molecular structure of aluminum ammonium sulfate, the synthesis and interactions of aluminum compounds, as discussed, imply a complex structure that allows for its diverse applications. The molecular structure dictates its solubility, stability, and reactivity with other compounds, which is fundamental for its use in water purification and as a mordant.

Chemical Reactions and Properties

The interaction of aluminum with nitrogen in the soil-plant system, as explored by Zhao and Shen (2018), can provide indirect insights into the chemical reactions and properties of aluminum ammonium sulfate. The study highlights the complex interplay between aluminum and nitrogen sources in the environment, which could mirror the reactivity of aluminum ammonium sulfate in various applications (Zhao & Shen, 2018).

Physical Properties Analysis

The physical properties of aluminum ammonium sulfate, such as its crystalline form, solubility in water, and stability under various environmental conditions, determine its utility in a wide range of applications. While specific studies on these properties were not reviewed, the general characteristics of aluminum compounds, as discussed in the synthesis and molecular structure analyses, suggest that aluminum ammonium sulfate possesses unique physical properties that make it valuable in both industrial and scientific contexts.

Chemical Properties Analysis

The chemical properties of aluminum ammonium sulfate, including its reactivity with other substances, pH level, and role in chemical reactions, are essential for its use in water purification, as a food additive, and in other applications. The research provides a basis for understanding these properties, even though direct analysis of aluminum ammonium sulfate's chemical properties was not available.

Aplicaciones Científicas De Investigación

Extracción de alúmina a partir de ceniza volante rica en alúmina

El sulfato de aluminio y amonio se puede utilizar para extraer alúmina de la ceniza volante rica en alúmina, un tipo de residuo sólido generado por las centrales eléctricas de carbón . La ceniza volante rica en alúmina se activa mediante el método de sulfato de amonio, y la alúmina se extrae de manera eficiente . Este proceso es un paso importante para lograr la utilización de alto valor agregado de la ceniza volante .

Tratamiento de aguas

El this compound se utiliza comúnmente como coagulante en la purificación del agua potable y el tratamiento de aguas residuales . Ayuda a eliminar las impurezas y las partículas en suspensión al hacer que se aglomeren, lo que facilita su eliminación mediante sedimentación o filtración .

Tratamiento de coagulación-floculación

En un estudio de un año de duración, se evaluó la eficacia del tratamiento de coagulación-floculación utilizando sulfato de aluminio en un sitio muy contaminado . Se descubrió que el tratamiento era eficaz para eliminar varias propiedades fisicoquímicas, como el potencial de hidrógeno (pH), la conductividad eléctrica, la turbidez, la materia orgánica, el amonio (NH +4 ), el fosfato (PO 43− ), el nitrato (NO 3− ), el nitrito (NO 2− ), el calcio (Ca 2+ ), el magnesio (Mg 2+), la dureza total (TH), el cloruro (Cl −), el bicarbonato (HCO 3− ), el sulfato (SO 42− ), el hierro (Fe 3+ ), el manganeso (Mn 2+ ), el aluminio (Al 3+ ), el potasio (K + ), el sodio (Na + ), la titulación alcalimétrica completa (TAC) y el residuo seco (DR) .

Uso como repelente en agricultura

El this compound se ha evaluado para su uso como repelente en cultivos en hileras (lechuga, brásicas, zanahorias y otros cultivos hortícolas), cultivos combinables (cereales, legumbres y colza), pastizales (principalmente césped de uso recreativo y deportivo), huertos y silvicultura, uso recreativo y ornamentales, incluida la aplicación en superficies duras .

Mecanismo De Acción

Target of Action

Aluminum ammonium sulfate, also known as ammonium alum, is a white crystalline double sulfate . It primarily targets bacteria, acting as a bacteriostatic agent . It also targets the sweat glands in humans, reducing perspiration and body odor .

Mode of Action

The compound works by creating an environment that inhibits bacterial growth. When mixed with sweat, it forms a solution with a slightly acidic pH, typically ranging from 3 to 5 . This acidic environment is unfavorable for bacterial growth, thus acting as a deodorant . In addition, it is used as a bird and animal repellent .

Biochemical Pathways

It is known that the compound can interact with various ions in the body, such as aluminum, ammonium, and sulfate ions

Pharmacokinetics

Aluminum ammonium sulfate is highly soluble in water, non-volatile, and non-persistent in soils . After ingestion or topical application, it is assumed to dissociate into its constituent ions (aluminum, ammonium, and sulfate) before absorption

Result of Action

The primary result of aluminum ammonium sulfate action is the inhibition of bacterial growth, leading to reduced body odor when used as a deodorant . When used as a repellent, it deters birds and animals from the treated areas .

Action Environment

The action of aluminum ammonium sulfate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its efficacy as a repellent can be influenced by the presence of other attractive or repelling factors in the environment .

Safety and Hazards

Aluminum Ammonium Sulfate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Aluminum-containing adjuvants have been used for over 90 years to enhance the immune response to vaccines . Recent work has significantly advanced our understanding of the physical, chemical, and biological properties of these adjuvants, offering key insights on underlying mechanisms . Given the long-term success of aluminum adjuvants, they should continue to represent the “gold standard” against which all new adjuvants should be compared .

Análisis Bioquímico

Biochemical Properties

Aluminum ammonium sulfate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a mordant in dyeing processes, where it binds to dye molecules and fibers, enhancing the color’s intensity and durability . In biochemical reactions, aluminum ammonium sulfate can interact with proteins and enzymes, potentially altering their structure and function. For example, it can form complexes with proteins, affecting their solubility and stability . Additionally, aluminum ammonium sulfate can influence the activity of certain enzymes by acting as an inhibitor or activator, depending on the specific enzyme and reaction conditions .

Cellular Effects

The effects of aluminum ammonium sulfate on various types of cells and cellular processes are diverse. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, aluminum ammonium sulfate can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways . This compound can also alter gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, aluminum ammonium sulfate can impact cellular metabolism by affecting the activity of key metabolic enzymes and altering the levels of metabolites .

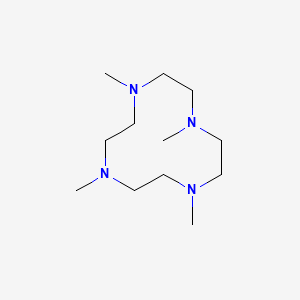

Molecular Mechanism

At the molecular level, aluminum ammonium sulfate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as proteins and nucleic acids . Aluminum ammonium sulfate can form coordination complexes with these biomolecules, leading to changes in their structure and function . Additionally, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . Aluminum ammonium sulfate can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of aluminum ammonium sulfate can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and heat . The degradation of aluminum ammonium sulfate can lead to the formation of aluminum hydroxide and ammonium sulfate, which may have different biochemical properties and effects on cellular function . Long-term exposure to aluminum ammonium sulfate in in vitro or in vivo studies has been shown to cause cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of aluminum ammonium sulfate can vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects on animal health . At higher doses, aluminum ammonium sulfate can cause toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . The threshold for these toxic effects can vary depending on the species, age, and health status of the animals . Additionally, chronic exposure to high doses of aluminum ammonium sulfate can lead to the accumulation of aluminum in tissues, which may exacerbate its toxic effects .

Metabolic Pathways

Aluminum ammonium sulfate is involved in various metabolic pathways, including those related to sulfate and ammonium metabolism . In biological systems, this compound can be metabolized to release aluminum ions, ammonium ions, and sulfate ions . These ions can then participate in various biochemical reactions, such as the synthesis of amino acids, nucleotides, and other essential biomolecules . Aluminum ions can also interact with enzymes and other proteins, potentially affecting their activity and function . The metabolism of aluminum ammonium sulfate can influence metabolic flux and the levels of metabolites in cells and tissues .

Transport and Distribution

The transport and distribution of aluminum ammonium sulfate within cells and tissues are mediated by various transporters and binding proteins . Once inside the body, aluminum ammonium sulfate can dissociate into its constituent ions, which can be transported across cell membranes by specific ion transporters . Aluminum ions, in particular, can bind to various proteins, such as transferrin and albumin, which facilitate their transport and distribution within the body . The localization and accumulation of aluminum ammonium sulfate and its ions can vary depending on the tissue type and the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of aluminum ammonium sulfate and its effects on activity or function can be influenced by various factors . Aluminum ions, for example, can be sequestered in specific cellular compartments, such as lysosomes and mitochondria, where they can interact with enzymes and other biomolecules . The targeting of aluminum ammonium sulfate to specific subcellular compartments can be mediated by targeting signals and post-translational modifications of proteins . These interactions can affect the activity and function of aluminum ammonium sulfate, leading to changes in cellular processes and functions .

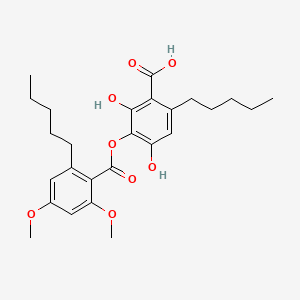

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Aluminum ammonium sulfate can be achieved through the reaction of aluminum sulfate and ammonium sulfate in water.", "Starting Materials": [ "Aluminum sulfate", "Ammonium sulfate", "Water" ], "Reaction": [ "Dissolve aluminum sulfate in water to obtain a solution", "Dissolve ammonium sulfate in water to obtain a solution", "Mix the two solutions together", "Heat the mixture to a temperature of 60-70°C for 1-2 hours", "Allow the solution to cool and then filter the resulting crystals", "Wash the crystals with cold water and dry them to obtain Aluminum ammonium sulfate" ] } | |

Número CAS |

7784-25-0 |

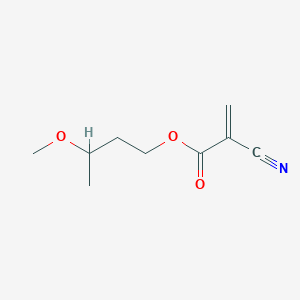

Fórmula molecular |

AlH5NO4S |

Peso molecular |

142.09 g/mol |

Nombre IUPAC |

aluminum;azanium;disulfate |

InChI |

InChI=1S/Al.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4) |

Clave InChI |

JBDDAQMOLJDTEO-UHFFFAOYSA-N |

SMILES |

[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3] |

SMILES canónico |

N.OS(=O)(=O)O.[Al] |

Color/Form |

White powder COLORLESS HEXAGONAL CRYSTALS |

Densidad |

2.45 at 20 °C |

Otros números CAS |

7784-25-0 |

Números CAS relacionados |

7784-26-1 (ammonium salt (2:1:1)-dodecahydrate) |

Vida útil |

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |

Solubilidad |

Freely soluble in glycerol; practically insoluble in alcohol. One gram dissolves in about 20 mL cold , 1.5 mL boiling water. Soluble in dilute acid. |

Sinónimos |

aluminum ammonium sulfate aluminum ammonium sulfate (2:1:1) dodecahydrate aluminum ammonium sulfate (3:1:3) aluminum sulfate ammonium salt ammonium alum |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

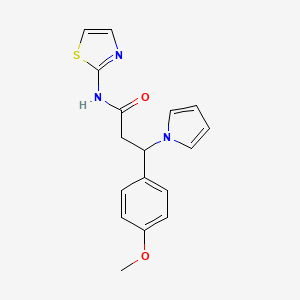

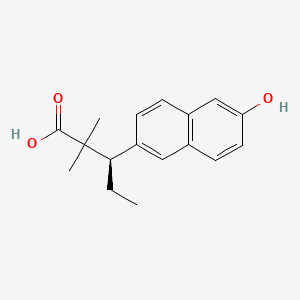

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)

![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)

![N-[4-methyl-2-(4-methyl-1-piperazinyl)-6-quinolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1230238.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)

![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)